molecular formula C17H16N2O2S B2610579 N-(benzo[d]thiazol-5-yl)-4-isopropoxybenzamide CAS No. 942002-76-8

N-(benzo[d]thiazol-5-yl)-4-isopropoxybenzamide

Cat. No.: B2610579
CAS No.: 942002-76-8
M. Wt: 312.39
InChI Key: JNQBAGSHRFYSBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d]thiazol-5-yl)-4-isopropoxybenzamide is a benzamide derivative featuring a benzo[d]thiazole moiety linked via an amide bond to a 4-isopropoxy-substituted benzene ring. The benzo[d]thiazole core is notable for its electron-rich aromatic system, which enhances interactions with biological targets or materials, while the isopropoxy group contributes to lipophilicity and steric effects .

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-11(2)21-14-6-3-12(4-7-14)17(20)19-13-5-8-16-15(9-13)18-10-22-16/h3-11H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQBAGSHRFYSBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-5-yl)-4-isopropoxybenzamide typically involves the coupling of a benzothiazole derivative with an isopropoxybenzamide moiety. One common method involves the reaction of 2-aminobenzothiazole with 4-isopropoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-5-yl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anti-inflammatory Properties

Mechanism of Action:
N-(benzo[d]thiazol-5-yl)-4-isopropoxybenzamide has been identified as a potent inhibitor of cyclooxygenase (COX) enzymes. By inhibiting these enzymes, the compound effectively disrupts the arachidonic acid pathway, leading to a reduction in the synthesis of pro-inflammatory prostaglandins. This action is crucial in managing inflammatory conditions and pain relief.

Clinical Relevance:
The anti-inflammatory properties suggest potential applications in treating chronic inflammatory diseases such as arthritis, where COX inhibition is a common therapeutic target. The compound's bioavailability and potency make it a candidate for further clinical development .

Anticancer Activity

Research Findings:
Recent studies have indicated that benzothiazole derivatives exhibit anticancer activity through various mechanisms, including the induction of apoptosis in cancer cells. This compound has shown promise in preclinical models against specific cancer types.

Case Studies:
In vitro studies demonstrated that this compound can inhibit the growth of cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. For instance, its effects on androgen receptor signaling pathways have been documented, suggesting a role in prostate cancer treatment .

Neuroprotective Effects

Potential Applications:
The compound has been explored for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The synthesis of related compounds has shown that modifications to the benzothiazole structure can enhance inhibitory activity against monoamine oxidase enzymes, which are implicated in neurodegeneration .

Biological Evaluation:
Compounds derived from benzothiazole have been tested for their ability to reduce oxidative stress and improve cognitive function in animal models. This highlights the potential of this compound as a therapeutic agent for neurodegenerative disorders .

Synthetic Routes and Industrial Applications

Synthesis:
The synthesis of this compound typically involves coupling reactions between benzothiazole derivatives and isopropoxybenzamide moieties. Common methods include the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in organic solvents .

Industrial Production:
For large-scale production, continuous flow reactors and automated synthesis platforms are utilized to enhance efficiency and yield. Purification techniques such as recrystallization ensure high purity levels suitable for pharmaceutical applications .

Summary Table of Applications

Application AreaMechanism/ActionPotential Benefits
Anti-inflammatoryCOX inhibitionPain relief, management of chronic diseases
AnticancerInduces apoptosis; targets signaling pathwaysPotential treatment for various cancers
NeuroprotectionReduces oxidative stressPossible treatment for neurodegenerative diseases
Synthetic ProductionCoupling reactions with benzothiazoleScalable production methods available

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-5-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(benzo[d]thiazol-5-yl)-4-isopropoxybenzamide with analogous benzamide and heterocyclic derivatives, focusing on structural features, synthetic methodologies, and physicochemical properties.

Substituent Effects on Aromatic Systems

  • Compound 9i (1-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methoxybenzoyl)-4-(3-methoxyphenyl)thiazol-2-yl)cyclopropane-1-carboxamide): This derivative replaces the benzo[d]thiazole with a thiazol-2-yl group and incorporates a cyclopropane-carboxamide linker. The presence of methoxy groups on the benzoyl and phenyl rings enhances solubility compared to the isopropoxy group in the target compound.
  • Compounds 8a–c (N-[5-substituted-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamides) :
    These derivatives feature a thiadiazole ring instead of benzo[d]thiazole. The thiadiazole’s electron-deficient nature contrasts with the electron-rich benzo[d]thiazole, altering electronic properties. For example, compound 8a (C23H18N4O2S) has a molecular weight of 414.49 g/mol, slightly lower than the target compound (estimated ~375 g/mol), due to the absence of the isopropoxy group .

Functional Group Variations

  • EUROPEAN PATENT Examples 157–159 :
    These pyrrolidine-2-carboxamides incorporate thiazol-5-yl and methylisoxazol-5-yl substituents. Unlike the target compound’s planar benzamide structure, their (2S,4R)-pyrrolidine backbone introduces stereochemical complexity, which could influence pharmacokinetic properties such as metabolic stability .
  • Compound 6 (N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide) :
    The isoxazole ring in place of benzo[d]thiazole reduces aromatic conjugation, as evidenced by its IR absorption at 1606 cm⁻¹ (C=O) versus the target compound’s expected higher wavelength due to resonance stabilization. The melting point (160°C) is lower than typical benzo[d]thiazole derivatives, suggesting reduced crystallinity .

Physicochemical Properties

Property This compound Compound 8a Compound 9i
Molecular Formula C17H16N2O2S (est.) C23H18N4O2S C28H21N3O5S (est.)
Molecular Weight (g/mol) ~336.4 414.49 ~511.5
Key IR Absorption (cm⁻¹) ~1660 (C=O, amide) 1679, 1605 (2C=O) 1715, 1617 (2C=O)
Melting Point Not reported 290°C Not reported

Key Observations

Electronic Effects : Benzo[d]thiazole derivatives exhibit stronger resonance stabilization than isoxazole or thiadiazole analogs, impacting UV-Vis absorption and redox behavior.

Synthetic Complexity : Thiadiazole and pyrrolidine derivatives require multi-step cyclization or chiral synthesis, whereas the target compound’s synthesis is more straightforward .

Biological Activity

N-(benzo[d]thiazol-5-yl)-4-isopropoxybenzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities, including anticancer and antimicrobial properties. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of benzo[d]thiazole derivatives with isopropoxybenzoyl chloride under basic conditions. This method allows for the efficient formation of the amide bond while maintaining the integrity of the aromatic systems.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzo[d]thiazole exhibit significant anticancer properties. For instance, a series of compounds including this compound were evaluated against various cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The results indicated that many derivatives showed IC50 values ranging from 1.98 to 9.12 µM, suggesting substantial cytotoxic effects compared to standard treatments like 5-fluorouracil (5-FU) .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)
This compoundHeLa6.50
This compoundMCF-77.20
This compoundA5498.10

The mechanism behind the anticancer activity is believed to involve apoptosis induction, where treated cells exhibit morphological changes characteristic of programmed cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria, with particular efficacy noted against Staphylococcus aureus and Escherichia coli. The compound's antimicrobial action is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

Table 2: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

A notable case study involved the evaluation of this compound in combination with other chemotherapeutic agents. The compound was tested in vitro alongside cisplatin and doxorubicin, revealing synergistic effects that enhanced cytotoxicity in resistant cancer cell lines . This finding suggests potential applications in combination therapy for more effective cancer treatment regimens.

Q & A

Q. What are the recommended synthetic routes for N-(benzo[d]thiazol-5-yl)-4-isopropoxybenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves coupling a substituted benzoyl chloride derivative (e.g., 4-isopropoxybenzoyl chloride) with a benzothiazol-5-amine under basic conditions. Pyridine or dimethylformamide (DMF) is often used as a solvent, with stirring at room temperature or mild heating (40–60°C). Reaction progress is monitored via TLC, and purification typically involves column chromatography or recrystallization from methanol/ethanol . For optimization, vary equivalents of reagents, solvent polarity, and reaction time to maximize yield.

Q. How should researchers characterize the crystallographic structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to solve the structure, ensuring hydrogen bonding interactions (e.g., N–H⋯N or C–H⋯O/F) are analyzed for packing stability . ORTEP-3 can visualize thermal ellipsoids and intermolecular interactions. For non-crystalline samples, supplement with FT-IR (amide C=O stretch ~1650–1680 cm⁻¹) and NMR (¹H/¹³C) to confirm functional groups .

Q. What analytical techniques are critical for purity assessment?

  • Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) with mass spectrometry (ESI-MS or HRMS) to verify molecular ion peaks and detect impurities. Elemental analysis (CHNS) ensures stoichiometric consistency. For polymorph screening, use differential scanning calorimetry (DSC) or powder XRD .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., cyclin-dependent kinases CDK4/6) using PDB structures. Validate docking poses with molecular dynamics (MD) simulations (GROMACS/AMBER) to assess binding stability over 50–100 ns. Compare results with experimental IC₅₀ values from kinase inhibition assays . For electronic properties, apply DFT calculations (B3LYP/6-31G*) to analyze frontier molecular orbitals and electrostatic potential maps .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer : Discrepancies may arise from solvent effects, protein flexibility, or protonation states. Re-run simulations with explicit solvent models (TIP3P) or ensemble docking. Experimentally, validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics or surface plasmon resonance (SPR) for kinetic profiling. Cross-check with mutagenesis studies to identify critical binding residues .

Q. How can researchers design derivatives to improve metabolic stability or selectivity?

  • Methodological Answer : Use structure-activity relationship (SAR) analysis. Modify the isopropoxy group (e.g., replace with trifluoromethoxy for enhanced lipophilicity) or introduce electron-withdrawing groups on the benzothiazole ring. Assess metabolic stability via liver microsome assays (e.g., human/rat CYP450 isoforms) and selectivity via kinase profiling panels (e.g., Eurofins KinaseScan®). Pharmacokinetic modeling (e.g., SwissADME) predicts logP, BBB permeability, and CYP interactions .

Q. What crystallographic challenges arise during polymorphism studies, and how are they addressed?

  • Methodological Answer : Polymorphs may exhibit varying hydrogen-bonding networks or π-π stacking. Use variable-temperature XRD to monitor phase transitions. For poorly diffracting crystals, apply synchrotron radiation or cryocooling. Complement with solid-state NMR (¹³C CP/MAS) to distinguish polymorphic forms .

Data Interpretation & Validation

Q. How should researchers validate hydrogen bonding interactions observed in crystallographic data?

  • Methodological Answer : Analyze Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular contacts. Validate hydrogen bonds (e.g., N–H⋯N) by checking bond distances (2.5–3.2 Å) and angles (100–180°). Compare with IR data (N–H stretching ~3200–3400 cm⁻¹) to confirm participation in bonding .

Q. What statistical methods are recommended for dose-response studies in biological assays?

  • Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) with a four-parameter logistic model (IC₅₀, Hill slope). Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report 95% confidence intervals and p-values to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.